molecular formula C10H11NO3S B1421672 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane CAS No. 955158-69-7

3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane

Cat. No.: B1421672
CAS No.: 955158-69-7
M. Wt: 225.27 g/mol
InChI Key: CUQNMEBEKQQHFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azabicyclo[3.1.0]hexanes are key structural features found in a wide range of biologically active natural products, drugs, and agrochemicals . They are an important class of nitrogen-containing heterocycles .


Synthesis Analysis

The synthesis of these derivatives has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems from acyclic or cyclic substrates . A general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed .


Molecular Structure Analysis

3-Azabicyclo[3.1.0]hexanes are key structural features found in a wide range of biologically active natural products, drugs, and agrochemicals .


Chemical Reactions Analysis

The synthesis of these derivatives has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems from acyclic or cyclic substrates .

Scientific Research Applications

Synthesis and Reactivity

The synthesis and chemical reactivity of 3-azabicyclo[3.1.0]hexanes, including those substituted with phenylsulfonyl groups, have been explored extensively in recent research. These compounds are valuable intermediates in organic synthesis due to their unique structural motifs. For instance, the synthesis of various 3-azabicyclo[3.1.0]hexanes through 1,5-C–H insertion of cyclopropylmagnesium carbenoids demonstrates the versatility of these frameworks in constructing complex molecular structures (Kimura et al., 2015). Furthermore, the efficient formation of bicyclo[5.2.0]nona-1,7-dienes and bicyclo[4.2.0]octa-1,6-dienes from allenynes with a phenylsulfonyl functionality on the allenyl group showcases the potential for constructing intricate bicyclic frameworks through thermal [2+2] cycloaddition (Mukai et al., 2007).

Biological Activity and Pharmaceutical Applications

The structural complexity and diversity of 3-azabicyclo[3.1.0]hexanes enable their use in medicinal chemistry, particularly in the design of novel pharmaceuticals. For example, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have shown promising antimalarial activities, highlighting the potential of these structures in drug discovery (Ningsanont et al., 2003). Moreover, compounds featuring the 3-azabicyclo[3.1.0]hexane motif have been designed as μ opioid receptor ligands, demonstrating the utility of this core structure in developing treatments for conditions such as pruritus in dogs (Lunn et al., 2012).

Future Directions

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has made spectacular progress in recent decades, with various transition-metal-catalyzed and transition-metal-free catalytic systems being developed . This suggests that there is ongoing interest and potential for future developments in this area.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c12-15(13,8-4-2-1-3-5-8)11-6-9-10(7-11)14-9/h1-5,9-10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQNMEBEKQQHFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(O2)CN1S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672838
Record name 3-(Benzenesulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955158-69-7
Record name 3-(Benzenesulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane
Reactant of Route 2
Reactant of Route 2
3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane
Reactant of Route 3
3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane
Reactant of Route 5
Reactant of Route 5
3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane
Reactant of Route 6
Reactant of Route 6
3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.